N-[(4-chlorophenyl)methyl]-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound that features a unique combination of functional groups, including a pyrrolidine ring, a thiazolopyrimidine core, and a chlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiazolopyrimidine core: This can be achieved by reacting a suitable thioamide with a halogenated pyrimidine under basic conditions.
Introduction of the pyrrolidine ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a pyrrolidine derivative reacts with the thiazolopyrimidine intermediate.
Attachment of the chlorophenyl moiety: The chlorophenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the thiazolopyrimidine-pyrrolidine intermediate is reacted with a chlorobenzyl chloride in the presence of a Lewis acid catalyst.
Acetylation: The final step involves acetylation of the intermediate to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the pyrrolidine ring or the thiazolopyrimidine core, leading to the formation of N-oxides or sulfoxides.
Reduction: Reduction reactions can target the carbonyl group in the thiazolopyrimidine core, potentially yielding alcohol derivatives.
Substitution: The chlorophenyl moiety can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophilic aromatic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide and polar aprotic solvents like dimethyl sulfoxide or N,N-dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides or sulfoxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups into the chlorophenyl moiety, leading to a diverse array of derivatives.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its interactions with various biological targets. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects.
Biological Studies: Researchers use this compound to study its effects on cellular pathways and molecular targets, providing insights into its mechanism of action and potential therapeutic applications.
Chemical Biology: The compound serves as a tool for probing biological systems, helping to elucidate the roles of specific proteins or pathways in disease processes.
Drug Discovery: It is used in high-throughput screening assays to identify new drug candidates and optimize lead compounds for further development.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to reduced phosphorylation of target proteins and altered cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- **N-[(4-chlorophenyl)methyl]-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide shares structural similarities with other thiazolopyrimidine derivatives, such as those containing different substituents on the pyrrolidine ring or the chlorophenyl moiety.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones, exhibit similar biological activities and are used in medicinal chemistry.
Thiazolopyrimidine derivatives: These compounds, including those with different substituents on the thiazolopyrimidine core, are studied for their potential therapeutic applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential to interact with multiple molecular targets. This structural diversity allows for a wide range of biological activities and makes it a valuable compound for drug discovery and medicinal chemistry research.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(7-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2S/c19-13-5-3-12(4-6-13)9-20-14(25)10-24-11-21-16-15(17(24)26)27-18(22-16)23-7-1-2-8-23/h3-6,11H,1-2,7-10H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSMMSKZNZTVAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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